1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-16-13(19)11-6-1-2-7-12(11)17(14)9-10-5-3-4-8-15-10/h3-5,8H,1-2,6-7,9H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAYLLJHFDSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by cyclization and thiolation steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one in cancer treatment. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression in cancer cells. By inhibiting these kinases, the compound can effectively reduce cell proliferation in various cancer cell lines:
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Acute Myeloid Leukemia | Inhibition of CDK4/CDK6 | |
| Breast Cancer | Induction of apoptosis through kinase inhibition | |
| Lung Cancer | Cell cycle arrest and apoptosis |
Antimicrobial Properties
The compound has also exhibited significant antimicrobial activity against a range of pathogens. Studies indicate that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 15 | |
| Escherichia coli | Bacteriostatic | 12 | |
| Mycobacterium smegmatis | Strong inhibition | 16 |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Acute Myeloid Leukemia Treatment : A study involving MV4-11 cell lines showed that treatment with the compound for 24 hours resulted in significant apoptosis at concentrations as low as 0.25 μM. This suggests its potential as a therapeutic agent in hematological malignancies .
- Antimicrobial Efficacy : In vitro testing revealed that the compound inhibited the growth of Pseudomonas aeruginosa, indicating its potential application in treating infections caused by antibiotic-resistant strains .
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one with analogs based on substituents, physicochemical properties, and bioactivity:
Key Observations:
Bulky substituents like indole or methoxyphenyl (Compounds 23, 24) correlate with higher melting points (>200°C), suggesting increased crystallinity .
Bioactivity :
- Enzyme Inhibition : Benzylidene derivatives (e.g., compound 284 in ) exhibit potent cathepsin B inhibition (100% inhibition at 0.5 μM), attributed to the thione group’s electrophilicity. The pyridin-2-ylmethyl substituent in the target compound may similarly modulate enzyme binding.
- Antimicrobial Activity : QZL7 showed moderate activity in docking studies, but experimental data for indole-substituted analogs (Compounds 23, 24) remain unreported .
Structural Insights :
- X-ray diffraction of (4S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo analogs revealed that the thioxo group forms critical hydrogen bonds with Eg5 kinesin, a feature likely conserved in the target compound .
Biological Activity
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that combines a pyridinone and a cyclohexane ring, contributing to its diverse chemical properties and potential applications in medicinal chemistry.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds known as 1,6-diaryl pyridin-2(1H)-ones has been shown to induce cell cycle arrest in the G1/M phase in HepG2 liver cancer cells. These compounds demonstrated comparable cytotoxicity to taxol in vitro but were less effective in vivo .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar thiazole derivatives have been synthesized and evaluated for their ability to inhibit the ALK5 receptor kinase. Some derivatives showed over 95% inhibition at low concentrations (0.1 µM), indicating that modifications to the pyridine ring could lead to similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities based on related compounds:
| Structural Feature | Activity Type | Reference |
|---|---|---|
| Pyridine ring | Anticancer activity | |
| Thioxo group | Enzyme inhibition | |
| Bicyclic structure | Antimicrobial properties |
Study 1: Antiproliferative Activity
In a study evaluating similar compounds' antiproliferative effects on cancer cell lines (SKOV-3 and HepG2), several analogs displayed significant cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest . This suggests that this compound could be developed as a lead compound for further anticancer drug development.
Study 2: Inhibition of Kinase Activity
Another study focused on the synthesis of pyridine-based thiazoles revealed their potential as ALK5 inhibitors. The findings indicated that specific substitutions on the pyridine ring could enhance inhibitory potency against this kinase . This highlights the importance of structural modifications in developing effective inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
